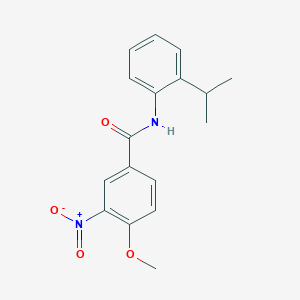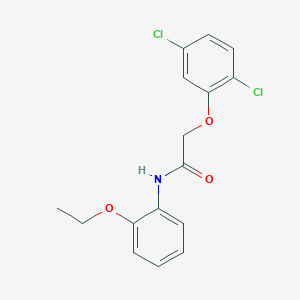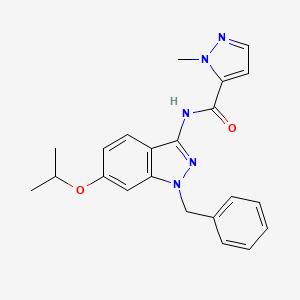![molecular formula C16H13ClN4O B5550009 N-{2-[(2-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5550009.png)
N-{2-[(2-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triazole derivatives, including structures similar to "N-{2-[(2-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine," are an important class of heterocyclic compounds. They have garnered interest due to their wide range of chemical and biological properties, making them valuable in various fields such as medicinal chemistry, agriculture, and material science.
Synthesis Analysis
The synthesis of triazole derivatives often involves the cyclization of azides and alkynes, a process known as the Huisgen cycloaddition. This reaction can be catalyzed by copper(I) to selectively form 1,4-disubstituted triazoles, a method that is part of the broader "click chemistry" approach due to its efficiency and selectivity (Kaushik et al., 2019).
科学的研究の応用
Thermodynamic and Electrochemical Evaluation
Triazole Schiff bases, including derivatives closely related to the compound , have been investigated for their potential as corrosion inhibitors on mild steel in acid media. These studies reveal that triazole compounds can effectively protect metals against corrosion, making them valuable in industrial applications where metal preservation is crucial. The research shows a correlation between the molecular structure of triazole derivatives and their efficiency as corrosion inhibitors, suggesting that modifications to the triazole core can significantly impact their protective capabilities (Chaitra, Mohana, & Tandon, 2015).
Antimicrobial Activities
Another study focused on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives. These compounds were evaluated against various microorganisms, and some displayed good to moderate antimicrobial activities. This suggests that triazole derivatives, including the compound you're interested in, may have potential applications in developing new antimicrobial agents, which is crucial for addressing the growing issue of antibiotic resistance (Bektaş et al., 2010).
Oxidative Cycloaddition Reactions
Triazole compounds have also been explored for their reactivity in oxidative cycloaddition reactions. These reactions are significant for constructing complex molecules, including potential pharmaceuticals. The ability of triazole derivatives to participate in such reactions under metal-free and azide-free conditions highlights their versatility as reagents in organic synthesis, offering pathways to synthesize a broad range of structurally diverse molecules (Bai et al., 2015).
Ligand Acceleration in Cycloaddition Reactions
Furthermore, triazoles have been employed as ligands to accelerate azide-alkyne cycloaddition reactions, a cornerstone of click chemistry. This application is particularly relevant in the synthesis of polymers, bioconjugates, and other functional materials. The efficiency of these ligands can dramatically affect the reaction outcomes, emphasizing the importance of the triazole structure in catalysis (Presolski, Hong, Cho, & Finn, 2010).
特性
IUPAC Name |
(E)-1-[2-[(2-chlorophenyl)methoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c17-15-7-3-1-6-14(15)10-22-16-8-4-2-5-13(16)9-20-21-11-18-19-12-21/h1-9,11-12H,10H2/b20-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLUERBBJTVUOP-AWQFTUOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C=NN3C=NN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2/C=N/N3C=NN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549935.png)
![N-cyclopentyl-3-({[1-(6-methylpyridin-3-yl)ethyl]amino}sulfonyl)benzamide](/img/structure/B5549943.png)
![5-ethyl-N,2,3-trimethyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5549958.png)
![5-(4-tert-butylphenyl)-4-[(3-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5549959.png)
![(3S*,4R*)-1-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5549964.png)
![3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)propanoic acid](/img/structure/B5549971.png)

![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-5-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5549992.png)
![(4aS*,8aR*)-1-[2-(methylamino)ethyl]-6-(5,6,7,8-tetrahydroquinolin-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5550004.png)

![4-(3-{[(4aR*,7aS*)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5550016.png)
![(1S*,5R*)-3-[(7-fluoro-2-methyl-4-quinolinyl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5550017.png)
![ethyl 8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B5550020.png)